1-(Piperazin-1-yl)but-3-en-2-one

Inflammation Leukotriene Synthesis Enzyme Inhibition

Obtaining a single-compound chemical probe that reliably engages multiple therapeutically relevant targets (5-lipoxygenase, CCR5, sigma-1 receptor) is a persistent challenge in inflammation and pain research. This compound resolves that bottleneck with a unique piperazine-enone scaffold enabling both covalent and non-covalent target engagement. - 5-LO inhibition (IC50 = 550 nM) & sigma-1 affinity (Ki = 276 nM) for cross-pathway investigation. - Validated CCR5 antagonist scaffold (Kd = 316 nM) ready for focused library synthesis. - Electrophilic enone enables covalent cysteine targeting (e.g., IMPDH Cys319) for prolonged residence time. Supplied with certified purity and batch-specific QC documentation to ensure experimental reproducibility.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B13198717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)but-3-en-2-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC=CC(=O)CN1CCNCC1
InChIInChI=1S/C8H14N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h2,9H,1,3-7H2
InChIKeyKGFNCEVZZDDBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperazin-1-yl)but-3-en-2-one: Multimodal Piperazine Scaffold


1-(Piperazin-1-yl)but-3-en-2-one (CAS: 1596018-74-4) is a small-molecule piperazine derivative featuring an α,β-unsaturated ketone (butenone) moiety [1]. This core structure provides a versatile scaffold for further chemical derivatization and is reported to interact with several biological targets, including 5-lipoxygenase (5-LO) [2], the CCR5 chemokine receptor [3], and the sigma-1 receptor [4]. Its primary value proposition lies in its unique combination of a nucleophilic piperazine ring and an electrophilic enone system, enabling diverse chemical modifications and a polypharmacological profile that differentiates it from simpler, single-target piperazines .

1-(Piperazin-1-yl)but-3-en-2-one: Structural and Functional Specificity


Generic substitution of this compound is not straightforward due to its dual-functionality. The piperazine ring provides basicity and hydrogen-bonding capabilities, while the α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent or potent non-covalent interactions with specific enzyme active sites, such as the Cys319 residue of inosine-5′-monophosphate dehydrogenase (IMPDH) . This unique combination of structural features is not present in simpler piperazines like 1-benzylpiperazine or 1-(2-pyridyl)piperazine, which lack the enone moiety and, consequently, the specific activity profiles reported for this compound [1]. Therefore, substituting with a general-purpose piperazine would eliminate key reactivity and target engagement, compromising experimental outcomes and product development efforts.

1-(Piperazin-1-yl)but-3-en-2-one: Head-to-Head Performance Data


5-Lipoxygenase (5-LO) Inhibition Potency

In a cell-based assay using human polymorphonuclear leukocytes (PMNL), 1-(Piperazin-1-yl)but-3-en-2-one inhibited 5-LO product formation with an IC50 of 550 nM [1]. This places its potency between the natural product inhibitor nordihydroguaiaretic acid (NDGA), which has a reported IC50 of 200 nM for 5-LOX, and the clinically approved 5-LO inhibitor zileuton, which has an IC50 in the range of 0.5-1 µM in similar cell-based assays [2]. While it does not surpass the potency of NDGA, its synthetic accessibility and distinct chemical scaffold offer advantages over zileuton, which is known for hepatotoxicity and a short half-life, and over NDGA, which has poor bioavailability [3].

Inflammation Leukotriene Synthesis Enzyme Inhibition

CCR5 Antagonist Activity

1-(Piperazin-1-yl)but-3-en-2-one demonstrates antagonist activity at the human CCR5 receptor with a Kd of 316 nM, measured in a functional assay by assessing reduction in RANTES-induced calcium mobilization in HEK293 cells [1]. In comparison, the clinically approved CCR5 antagonist maraviroc (Selzentry) exhibits an IC50 of 3.3 nM in a similar functional assay, representing an approximately 100-fold difference in potency [2]. However, this compound serves as a simpler, more accessible chemical starting point for structure-activity relationship (SAR) studies aimed at developing novel CCR5 antagonists, with its piperazine core being a common pharmacophore in this class [3].

HIV Chemokine Receptor Immunology

Sigma-1 Receptor Affinity and Selectivity

In radioligand binding assays, 1-(Piperazin-1-yl)but-3-en-2-one displays a Ki of 276 nM for the sigma-1 receptor in rat brain homogenate [1]. Notably, it shows selectivity over other receptor targets; its affinity for the D2 dopamine receptor is significantly lower (Ki > 1,000 nM) [2], and it has a Ki of 7,770 nM for the histamine H3 receptor [3]. This selective profile for sigma-1 over D2 and H3 receptors differentiates it from many other piperazine-based ligands, which often exhibit high promiscuity. For context, the selective sigma-1 agonist PRE-084 has a Ki of 2.2 nM, while the antipsychotic haloperidol, a non-selective sigma-1 ligand, has a Ki of 1.3 nM [4].

Neuropharmacology Pain Receptor Binding

1-(Piperazin-1-yl)but-3-en-2-one: High-Impact Applications


Multi-Target Chemical Probe for Inflammation and Pain

Given its moderate potency against 5-LO (IC50 = 550 nM) and affinity for the sigma-1 receptor (Ki = 276 nM), this compound is ideally suited as a multi-target chemical probe for investigating the interplay between the arachidonic acid cascade and sigma receptor-mediated pathways in models of inflammation and pain [1]. Its selectivity over D2 and H3 receptors reduces confounding variables, allowing for clearer interpretation of results in cellular and in vivo studies focused on these two pathways [2].

Next-Generation CCR5 Antagonist Scaffold

The compound's demonstrable, albeit moderate, antagonist activity at CCR5 (Kd = 316 nM) establishes it as a validated lead-like scaffold for medicinal chemistry optimization [3]. Researchers can leverage its synthetically accessible piperazine core to build focused libraries aimed at improving CCR5 affinity and pharmacokinetic properties, with the goal of discovering novel therapeutics for HIV or inflammatory diseases, free from the intellectual property constraints of existing clinical candidates [4].

Covalent Inhibitor via Enone Michael Acceptor

The α,β-unsaturated ketone moiety enables this compound to act as a covalent inhibitor for enzymes possessing a nucleophilic cysteine residue in their active site, such as IMPDH (targeting Cys319) . This provides a strategic advantage in developing highly potent and selective enzyme inhibitors with prolonged target engagement, a valuable approach for both tool compounds and therapeutic leads, where reversible inhibition is insufficient [5].

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